
5,12-Dimethylchrysene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,12-Dimethylchrysene is a polycyclic aromatic hydrocarbon (PAH) that is formed as a byproduct of incomplete combustion of organic matter. It is a highly carcinogenic compound that has been found to cause cancer in laboratory animals. The purpose of
Mecanismo De Acción
The mechanism of action of 5,12-Dimethylchrysene involves the formation of reactive oxygen species (ROS) and the induction of oxidative stress. ROS can cause damage to DNA, proteins, and lipids, leading to mutations and cell death. Additionally, 5,12-Dimethylchrysene can activate various signaling pathways, including the aryl hydrocarbon receptor (AhR) pathway, which can lead to the expression of genes involved in cell proliferation and survival.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 5,12-Dimethylchrysene are primarily related to its carcinogenic and mutagenic properties. It has been shown to cause tumors in various organs, including the lungs, liver, and skin. It can also cause DNA damage and mutations in cells, leading to genetic instability and the potential for cancer development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5,12-Dimethylchrysene in laboratory experiments is its well-established carcinogenic properties. This allows researchers to study the mechanisms of carcinogenesis and mutagenesis in a controlled setting. However, a limitation of using 5,12-Dimethylchrysene is its toxicity, which can make it difficult to work with and can pose a risk to researchers.
Direcciones Futuras
There are several future directions for research on 5,12-Dimethylchrysene. One area of interest is the development of new methods for detecting and quantifying exposure to the compound. This can help to better understand the risks associated with exposure and to develop strategies for reducing exposure. Additionally, there is a need for further research on the mechanisms of action of 5,12-Dimethylchrysene, particularly with regards to its effects on gene expression and signaling pathways. Finally, there is a need for research on the potential for 5,12-Dimethylchrysene to interact with other environmental pollutants and to exacerbate their effects on human health.
Métodos De Síntesis
The synthesis of 5,12-Dimethylchrysene can be achieved through various methods, including the thermal cracking of petroleum, pyrolysis of coal, and incomplete combustion of organic matter. However, the most common method of synthesis is through the reaction of 1,2-dimethylbenzene with 1,2-benzoquinone in the presence of a palladium catalyst.
Aplicaciones Científicas De Investigación
5,12-Dimethylchrysene has been extensively studied for its carcinogenic properties. It has been found to cause cancer in laboratory animals, including mice, rats, and hamsters. It is also a potent mutagen, causing DNA damage and mutations in cells. As a result, it has been used in many studies to investigate the mechanisms of carcinogenesis and mutagenesis.
Propiedades
Número CAS |
14250-05-6 |
|---|---|
Nombre del producto |
5,12-Dimethylchrysene |
Fórmula molecular |
C20H16 |
Peso molecular |
256.3 g/mol |
Nombre IUPAC |
5,12-dimethylchrysene |
InChI |
InChI=1S/C20H16/c1-13-12-19-17-9-4-3-7-15(17)11-14(2)20(19)18-10-6-5-8-16(13)18/h3-12H,1-2H3 |
Clave InChI |
MAMUUFOIMDXRPP-UHFFFAOYSA-N |
SMILES |
CC1=CC2=CC=CC=C2C3=C1C4=CC=CC=C4C(=C3)C |
SMILES canónico |
CC1=CC2=CC=CC=C2C3=C1C4=CC=CC=C4C(=C3)C |
Otros números CAS |
14250-05-6 |
Sinónimos |
5,12-dimethylchrysene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



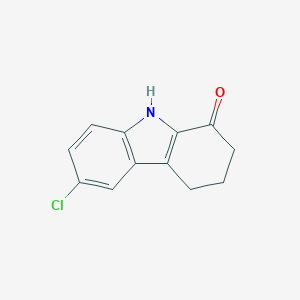
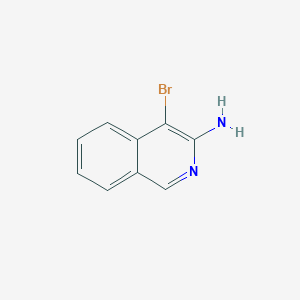

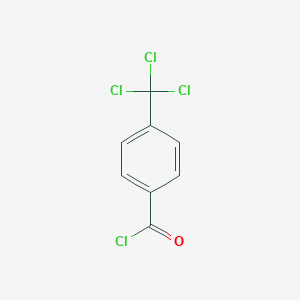
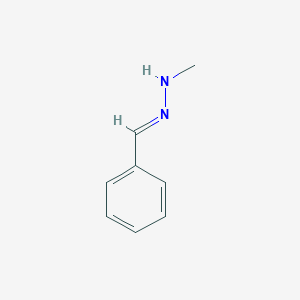

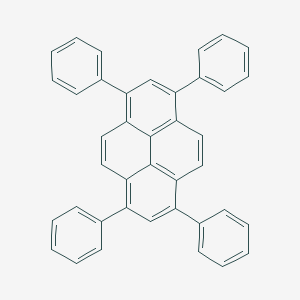
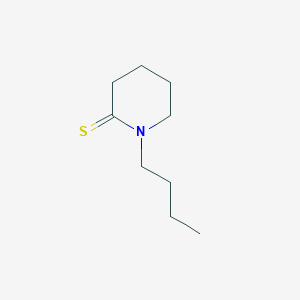
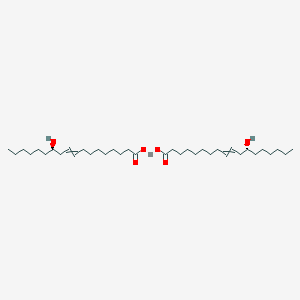
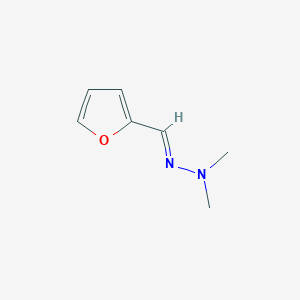
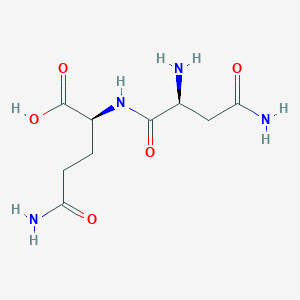
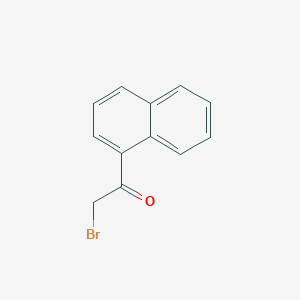
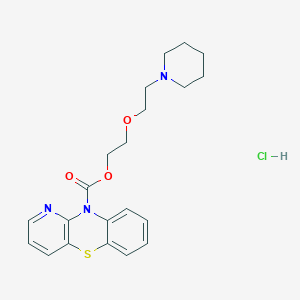
![2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B79068.png)